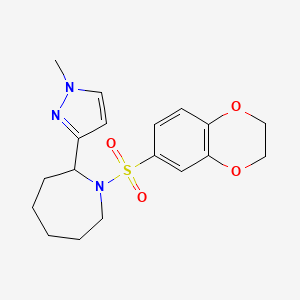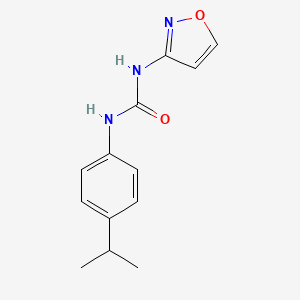![molecular formula C16H11N3O2 B5419151 4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)
4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves one-pot condensation reactions under specific conditions. For example, microwave-assisted synthesis in water has been employed for the preparation of carbonylpyrazolo[3,4-b]pyridine derivatives, utilizing catalysts like InCl3 and leading to good yields of N-fused heterocycle products (Polo et al., 2017). Additionally, ultrasound-promoted regioselective synthesis has been used to obtain fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the efficiency of this approach in terms of reaction time and yields (Nikpassand et al., 2010).
Molecular Structure Analysis
Structural analysis of pyrazolo[3,4-b]pyridine derivatives reveals intricate molecular geometry and intramolecular interactions. For instance, the furyl and phenyl rings in related compounds show inclination at almost right angles to the central imidazo[1,2-a]pyridinyl unit, demonstrating inter- and intramolecular N—H⋯O hydrogen bonding (Yaqub et al., 2009).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines are versatile in chemical reactions, allowing for the creation of various derivatives. A novel one-pot synthesis of heterocyclic compounds showcases the structural and spectroscopic characterization of pyrazolo[1,5-c]pyrimidin-7(6H)-ones, employing techniques like FT-IR, NMR, and X-ray diffraction to elucidate their complex structures (Özdemir et al., 2015).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as their crystalline structures and packing, have been studied using X-ray crystallography. This analysis reveals planar configurations and offset π–π stacking interactions, contributing to the understanding of their solid-state behavior (Hamri et al., 2010).
Chemical Properties Analysis
Substituted pyrazolo[3,4-b]pyridin-3-ones have been synthesized using vinamidinium salts, showcasing strategies to enhance their antimicrobial activities. This synthesis and the subsequent biological evaluation highlight the chemical versatility and potential applications of these compounds (Samar et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is the human SARS-CoV-2 virus . The compound has been synthesized and evaluated in vitro against this virus .
Mode of Action
The compound interacts with the virus through a time-of-addition approach . This approach involves adding the compound at different stages of the viral infection process to determine its effect. The compound has shown significant reduction at the initial infection stages, thus showing prophylactic potential . On the other hand, it was found that the compound was significantly active when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
The compound affects the biochemical pathways related to the SARS-CoV-2 virus infection . Docking studies were performed on spike-glycoprotein, main-protease, and Nsp3 protein, finding moderate to strong binding energies . These proteins are crucial for the virus’s ability to infect human cells, and the compound’s interaction with them can inhibit the virus’s ability to infect and replicate.
Pharmacokinetics
The compound’s significant in vitro activity against the sars-cov-2 virus suggests that it may have favorable adme properties that allow it to effectively reach and interact with its viral targets .
Result of Action
The result of the compound’s action is a significant reduction in SARS-CoV-2 virus infection. Specifically, one of the synthesized molecules, referred to as compound 1e, exhibited a significant reduction at the initial infection stages at a concentration of 10.0 μM, thus showing prophylactic potential . Another molecule, compound 1d, was significantly active when applied post-infection, thus exhibiting a therapeutic profile .
Action Environment
The compound’s in vitro activity against the sars-cov-2 virus suggests that it may be effective under the physiological conditions present in the human body .
properties
IUPAC Name |
4-(furan-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-14-12(13-7-4-10-21-13)8-9-17-15(14)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOUWVHWZCMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419074.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5419081.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419089.png)
![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)
![2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5419107.png)
![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)
![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5419124.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)

![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)

![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)